Cas no 951127-25-6 (tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate)

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate structure
951127-25-6 structure
Produktname:tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
CAS-Nr.:951127-25-6
MF:C16H19F2NO4
MW:327.323171854019
MDL:MFCD20926096
CID:1005818
PubChem ID:44193925

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • TERT-BUTYL ((2R,3S)-2-(2,5-DIFLUOROPHENYL)-5-OXOTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE
    • CPo3604-01
    • N-[(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamic Acid 1,1-Dimethylethyl Ester
    • Omarigliptin intermediate I
    • tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pvran-3 yl]carbamate
    • tert-butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetradihydro-2H-pyran-3-yl]carbaMate
    • tert-Butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxo-tetrahydropyran-3-yl]carbamate
    • MK3102 Intermediate1
    • Omarigliptin
    • tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate
    • tert-butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate
    • tert-butyl [(2R,5S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carba
    • Carbamic acid, N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
    • tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pvra
    • 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate (ACI)
    • tert-butyl((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate
    • 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate
    • AC-28993
    • N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-CarbaMic acid 1,1-diMethylethyl ester
    • MK-3102 intermediate
    • 951127-25-6
    • OTCULXVRRSCLLI-UONOGXRCSA-N
    • AKOS025396333
    • CS-M3207
    • MFCD20926096
    • tert-butyl[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate
    • SCHEMBL12761887
    • N-?[(2S,?3S)?-?2-?(2,?5-Difluorophenyl)?tetrahydro-?5-?oxo-?2H-?pyran-?3-?yl]?carbamic acid?, 1,?1-Ddimethylethyl Ester
    • DS-8553
    • tert-butyl[(2r,3s)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2h-pyran-3-yl]carbamate
    • DTXSID701121090
    • MDL: MFCD20926096
    • Inchi: 1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14+/m0/s1
    • InChI-Schlüssel: OTCULXVRRSCLLI-UONOGXRCSA-N
    • Lächelt: N([C@H]1CC(=O)CO[C@@H]1C1C=C(F)C=CC=1F)C(=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 327.12800
  • Monoisotopenmasse: 327.12821441g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 23
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 452
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topologische Polaroberfläche: 64.599

Experimentelle Eigenschaften

  • Dichte: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 433.4°C at 760 mmHg
  • Löslichkeit: Fast unlöslich (0,065 g/l) (25°C),
  • PSA: 64.63000
  • LogP: 3.27950

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Sicherheitsinformationen

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB457825-5g
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate; .
951127-25-6
5g
€216.50 2025-02-20
eNovation Chemicals LLC
K08346-5g
tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-ylcarbamate
951127-25-6 >95%
5g
$1785 2024-05-25
Chemenu
CM133097-100g
tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate
951127-25-6 95%
100g
$2516 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
125127-1g
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
951127-25-6 95+%
1g
32430.0CNY 2021-08-03
TRC
D447495-250mg
N-[(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamic Acid 1,1-Dimethylethyl Ester
951127-25-6
250mg
$345.00 2023-05-18
Alichem
A119001603-1g
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate
951127-25-6 95%
1g
$324.00 2023-08-31
abcr
AB457825-10 g
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate; .
951127-25-6
10g
€447.50 2023-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060696-1g
MK-3102 intermediate
951127-25-6 98%
1g
¥268.00 2024-04-24
eNovation Chemicals LLC
D783100-10g
tert-Butyl (2R,3S)[2-(2,5-difluoro-phenyl)-5-oxo-tetrahydro-pyran-3-yl]-carbamate
951127-25-6 97%
10g
$300 2024-06-05
eNovation Chemicals LLC
D783100-50g
tert-Butyl (2R,3S)[2-(2,5-difluoro-phenyl)-5-oxo-tetrahydro-pyran-3-yl]-carbamate
951127-25-6 97%
50g
$1100 2024-06-05

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  overnight, rt
Referenz
Preparation of chiral intermediate of omarigliptin
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 20 min, 0 °C
Referenz
Hydrate of pyran derivative or its salt, and preparing method and application thereof
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  3 h, 25 °C
Referenz
Preparation of 2-phenyl-heterocyclyl-tetrahydro-2H-pyran-3-amine compounds for use in the treatment of diabetes and its associated disorders
, India, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 20 min, 0 °C
Referenz
Preparation of pyrroloimidazole derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 4 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 min, 0 °C
Referenz
Preparation of imidazole derivatives as dipeptidyl peptidase IV inhibitors
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Zinc chloride Solvents: Ethanol ;  0 °C
Referenz
Application of asymmetric addition reaction in synthesis of Omarigliptin intermediate
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide
1.2 Reagents: Sodium periodate
Referenz
Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23)
Biftu, Tesfaye; Qian, Xiaoxia; Chen, Ping; Feng, Dennis; Scapin, Giovanna; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5361-5366

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Reagents: Triphenylphosphine ,  Trichlorooxobis(triphenylphosphine)rhenium Solvents: Dichloromethane ;  rt
1.3 Reagents: Bismuth trichloride ,  Bismuth nitrate Solvents: Water ;  rt
Referenz
Application of enzyme catalysis technology in synthesis of intermediate of Omarigliptin
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 4 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 20 min, 0 °C
Referenz
Preparation of 2-phenyl-3-amino-4-fluorotetrahydropyran derivatives useful as DPP-IV inhibitors for the treatment of metabolic disease
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 20 min, 0 °C
Referenz
Amino pyranoid ring derivative as DPP-IV inhibitor and its preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 4 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 20 min, 0 °C
Referenz
Amino six-membered ring derivatives and application
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hypochlorite Solvents: Dichloromethane ,  Water ;  3 h, rt
Referenz
Method for preparing key intermediate of Alogliptin using 2,5-difluorobenzaldehyde
, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sodium bromate Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  < 2 °C; 0 °C
Referenz
Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes
Chung, John Y. L.; Scott, Jeremy P.; Anderson, Camille; Bishop, Brian; Bremeyer, Nadine; et al, Organic Process Research & Development, 2015, 19(11), 1760-1768

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sodium bromate Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  0 °C; 0 °C
1.2 Solvents: Water ;  5 h, 0 °C; overnight, 0 °C
Referenz
Asymmetric Synthesis of Highly Functionalized Tetrahydropyran DPP-4 Inhibitor
Xu, Feng; Zacuto, Michael J.; Kohmura, Yoshinori; Rosen, Jon; Gibb, Andrew; et al, Organic Letters, 2014, 16(20), 5422-5425

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Raw materials

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:951127-25-6)tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
A857081
Reinheit:99%
Menge:10g
Preis ($):213.0
atkchemica
(CAS:951127-25-6)tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
CL9534
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung